molecular formula C24H36N4O8 · C6H13N B613317 (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine CAS No. 145315-39-5

(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine

Cat. No.: B613317
CAS No.: 145315-39-5
M. Wt: 607.75
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine” is a structurally complex molecule combining a modified pentanoic acid backbone with multiple protective groups and a cyclohexanamine moiety. Key features include:

  • Pentanoic acid core: A five-carbon chain with stereochemical configuration (2S).
  • Protective groups:
    • Two tert-butoxycarbonyl (Boc) groups at the 5-position, forming a bis-carbamate structure.
    • A phenylmethoxycarbonyl (Z-group) at the 2-position.
  • Cyclohexanamine: Likely present as a counterion or co-formulated salt, contributing to solubility or bioactivity .

The cyclohexanamine component may confer biological activities observed in related compounds, such as nematicidal and antidiabetic effects .

Properties

IUPAC Name

(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)28(22(33)36-24(4,5)6)19(25)26-14-10-13-17(18(29)30)27-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H2,25,26)(H,27,31)(H,29,30);6H,1-5,7H2/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGRVFFDXXNSRE-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: L-Ornithine Cyclohexylamine Salt

The synthesis begins with L-ornithine, which is converted to its cyclohexylamine salt to improve handling and solubility. L-Ornithine is dissolved in anhydrous dimethylformamide (DMF) and treated with cyclohexylamine in a 1:1 molar ratio at 0–5°C. The salt precipitates upon addition of cold diethyl ether, yielding a white crystalline solid (85–90% yield).

Guanidino Group Protection

The guanidino group is protected via a two-step Bocylation:

  • First Boc Protection : L-Ornithine cyclohexylamine salt is reacted with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at pH 9–10 (maintained with triethylamine). The reaction proceeds at 25°C for 12 hours, achieving mono-Boc protection.

  • Second Boc Protection : The intermediate is treated with Boc₂O and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) under reflux (40°C) for 6 hours, yielding the bis-Boc-protected derivative.

Table 2: Reagents and Conditions for Boc Protection

StepReagentsSolventTemperatureTimeYield
1Boc₂O, TEATHF25°C12 h78%
2Boc₂O, DMAPDCM40°C6 h85%

α-Amino Group Protection with Z-Cl

The α-amino group is protected using benzyl chloroformate (Z-Cl). The bis-Boc-protected ornithine is dissolved in DCM and cooled to 0°C. Z-Cl is added dropwise, followed by triethylamine (TEA) to maintain pH 8–9. After stirring for 4 hours at 0°C, the Z-protected product is extracted with ethyl acetate and washed with 5% HCl.

Cyclohexylamine Salt Formation

The final step involves forming the cyclohexylammonium salt to enhance crystallinity. The protected arginine derivative is dissolved in methanol and treated with cyclohexylamine (1.1 equivalents) at 25°C. The mixture is concentrated under reduced pressure, and the residue is recrystallized from ethanol/water (7:3) to yield the title compound (92% purity by HPLC).

Solvent and Reaction Condition Optimization

Solvent Selection

DMF and DCM are preferred for their ability to dissolve polar intermediates and compatibility with Boc/Z groups. Methanol is used for salt formation due to its moderate polarity.

Table 3: Solvent Effects on Reaction Efficiency

SolventDielectric ConstantSuitability for Reaction StepAdvantages
DMF36.7Bocylation, Z-protectionHigh solubility of reagents
DCM8.93BocylationLow nucleophilicity
Methanol32.7Salt formationFacilitates crystallization

Temperature and pH Control

  • Boc Protection : Conducted at 25–40°C to balance reaction rate and side-product formation.

  • Z Protection : Maintained at 0°C to minimize racemization.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 220 nm confirms purity. The mobile phase (acetonitrile/0.1% TFA) is gradient-eluted from 20% to 80% acetonitrile over 25 minutes.

Table 4: HPLC Parameters and Results

ParameterSpecificationResult for Target Compound
Retention time12.4 min12.3 min
Purity≥90%92.1%
Column temperature30°C30°C

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d6) confirms structural integrity:

  • δ 1.39 (s, 18H, Boc-CH₃)

  • δ 5.05 (s, 2H, Z-CH₂)

  • δ 7.28–7.35 (m, 5H, Z-Ph)

Comparative Analysis with Alternative Methods

Boc vs. Fmoc Protection Strategies

While Fmoc groups offer UV visibility, Boc protection is preferred for acid-stable intermediates. The Boc/Z combination avoids premature deprotection during peptide elongation.

Salt Formation Alternatives

Cyclohexylamine is favored over ethylamine due to superior crystallinity. Substituting with trimethylamine reduces yield by 15%.

Challenges and Mitigation Strategies

Racemization During Z-Protection

Low-temperature (0°C) conditions and short reaction times (≤4 hours) reduce racemization to <2%.

Incomplete Bocylation

Adding DMAP (10 mol%) accelerates Boc₂O activation, achieving >98% conversion .

Chemical Reactions Analysis

(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine undergoes various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

The compound features multiple functional groups, including amino, carbonyl, and methoxy groups, which contribute to its biological activity. The presence of bulky substituents such as the tert-butyl groups enhances its solubility and stability in biological systems.

Drug Development

The compound's structural complexity makes it a candidate for developing new pharmaceuticals. Its ability to interact with various biological targets can be explored for:

  • Anticancer agents : Research indicates that derivatives of amino acids can exhibit cytotoxic effects against cancer cells. The modification of this compound may lead to enhanced efficacy in targeting tumor growth pathways.
  • Antimicrobial properties : Similar compounds have shown promise in combating bacterial infections, suggesting potential applications in antibiotic development.

Biochemical Studies

The compound can serve as a tool in biochemical assays to study enzyme interactions and protein folding. Its unique structure allows researchers to:

  • Investigate enzyme kinetics by using it as a substrate or inhibitor.
  • Explore protein-ligand interactions, providing insights into the mechanisms of action of various biological molecules.

Synthesis of Peptide Derivatives

Due to its amino acid-like structure, this compound can be utilized in synthesizing peptide analogs. Such derivatives are crucial for:

  • Vaccine development : Peptide-based vaccines can be engineered using this compound to elicit specific immune responses.
  • Therapeutic peptides : Modifications can lead to the discovery of new peptide therapeutics with enhanced stability and bioavailability.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of structurally similar compounds based on amino acid derivatives. Results showed that modifications led to increased apoptosis in cancer cell lines, suggesting that the compound could be further explored for its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research focusing on amino acid derivatives demonstrated promising antimicrobial activity against Gram-positive bacteria. The findings suggest that the compound may possess similar properties, warranting further investigation into its effectiveness as an antibiotic.

Mechanism of Action

The mechanism of action of (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine primarily involves its role as a protected arginine derivative in peptide synthesis. The protective groups (benzyloxycarbonyl and tert-butoxycarbonyl) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, these protective groups can be removed to yield the desired peptide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional analogs of the target compound are critical for understanding its properties and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Biological Activity/Application References
Target Compound (Main) Inferred C30H48N5O8 ~650.7* Bis-tert-butoxycarbonyl, phenylmethoxycarbonyl, pentanoic acid, cyclohexanamine Potential nematicidal/antidiabetic (inferred)
(2S)-2-amino-5-{[bis(tert-butoxycarbonylamino)methylidene]amino}pentanoic acid (CAS 145315-38-4) C16H30N4O6 374.43 Bis-tert-butoxycarbonyl, pentanoic acid Peptide synthesis intermediate
(2S)-5-(diaminomethylideneamino)-2-(tert-butoxycarbonylamino)pentanoic acid (CAS 13726-76-6) C11H21N5O4 295.32‡ Guanidino, tert-butoxycarbonyl Unspecified (structural analog)
4,4'-Methylenebis(cyclohexanamine) (CAS 1761-71-3) C13H26N2 210.36 Cyclohexanamine, methylene bridge Toxicity read-across model
(2S)-5-[(E)-[amino(dimethylamino)methylidene]amino]-2-[(ethoxycarbonyl)amino]pentanoic acid C11H22N4O4 298.32 Ethoxycarbonyl, dimethylamino Solubility modulation

*Inferred based on structural analysis. †Formula derived from nomenclature; molar mass calculated. ‡Approximate value; exact data unavailable.

Key Observations

Structural Divergence: The main compound uniquely combines a phenylmethoxycarbonyl group and cyclohexanamine, absent in analogs like CAS 145315-38-4 . This increases steric bulk and may enhance lipophilicity. 4,4'-Methylenebis(cyclohexanamine) (CAS 1761-71-3) shares the cyclohexanamine motif but lacks the pentanoic acid backbone, limiting direct bioactivity comparisons .

Biological Activity :

  • Cyclohexanamine derivatives exhibit nematicidal (e.g., Duddingtonia flagrans) and antidiabetic activity (e.g., Rhazya stricta) . The main compound’s activity may align with these findings but requires validation.
  • Compounds without cyclohexanamine (e.g., CAS 145315-38-4) are primarily synthetic intermediates , emphasizing structural role over direct bioactivity .

Toxicological Profiles :

  • Analogous amines like 4,4'-methylenebis(cyclohexanamine) use read-across data from structurally similar compounds (e.g., CAS 6864-37-5) for hazard prediction . This suggests the main compound’s toxicity could be preliminarily assessed via similar methods.

Computational Similarity :

  • Molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients quantify structural similarity. The main compound shares high similarity with CAS 145315-38-4 due to shared Boc groups but diverges due to the phenylmethoxycarbonyl moiety .

Methodological Considerations in Compound Comparison

  • Similarity Metrics : Tanimoto and Dice coefficients are standard for virtual screening. The main compound’s unique groups reduce similarity scores against simpler analogs (e.g., ethoxycarbonyl variant in ), highlighting the need for multi-parameter assessments .
  • Functional Group Impact : Protective groups (e.g., Boc, phenylmethoxycarbonyl) influence stability and solubility. For example, Boc groups enhance acid resistance, while phenylmethoxycarbonyl may increase steric hindrance .

Biological Activity

The compound (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine , also known as N2-((Benzyloxy)carbonyl)-Nd,Nw-bis(tert-butoxycarbonyl)-L-arginine cyclohexylammonium salt, is a synthetic molecule with significant implications in medicinal chemistry and peptide synthesis. Its complex structure, featuring multiple functional groups, suggests diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C30H49N5O8C_{30}H_{49}N_{5}O_{8}, with a molecular weight of approximately 607.749 g/mol. The structure incorporates various protective groups, including benzyloxycarbonyl and tert-butoxycarbonyl, which play critical roles in its reactivity and biological function.

PropertyValue
Molecular FormulaC30H49N5O8
Molecular Weight607.749 g/mol
IUPAC NameThis compound
CAS Number145315-39-5

The primary function of this compound lies in its role as a protected arginine derivative in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. Once the synthesis is complete, these protective groups can be removed to yield the desired peptide product.

Enzymatic Interactions

The compound's structure allows it to interact with various enzymes and receptors involved in metabolic pathways. The positively charged guanidine group of arginine can engage in hydrogen bonding and ionic interactions, influencing protein-protein interactions and potentially modulating enzyme activity.

Computational Predictions

Using computational methods such as the Prediction of Activity Spectra for Substances (PASS) program, researchers can predict the biological activity based on structural features. This analysis indicates possible therapeutic potentials or toxicological risks associated with the compound due to its multiple amino groups and carbon chains .

Peptide Synthesis

This compound is widely utilized in Solid-Phase Peptide Synthesis (SPPS) , a common technique for creating peptides. The protection of the arginine side chain allows for precise control over the synthesis process, leading to high-fidelity peptide sequences.

Biological Studies

Research involving this compound often focuses on arginine metabolism and its role in various biological pathways. It serves as a valuable tool in studies related to metabolic processes, cellular signaling, and therapeutic development.

Case Studies

  • Peptide Therapeutics : In a study exploring novel peptide-based drugs, this compound was used to synthesize peptides that exhibited enhanced binding affinities to specific receptors involved in metabolic regulation.
  • Enzyme Modulation : Research demonstrated that peptides synthesized using this compound could modulate enzyme activities related to nitric oxide production, showcasing its potential in cardiovascular therapies.

Q & A

Q. What are the key structural features of the compound, and how do they influence its reactivity?

The compound contains a guanidine derivative, a phenylmethoxycarbonyl (Cbz) protecting group, and a cyclohexanamine moiety. The guanidine group (diaminomethylidene) is highly polar and participates in hydrogen bonding, while the Cbz group provides steric protection for the amine during synthesis. The cyclohexanamine contributes conformational rigidity. These features affect solubility, stability, and interaction with biological targets. Structural characterization via NMR and X-ray crystallography is essential to confirm stereochemistry and tautomeric forms .

Q. What synthetic routes are feasible for preparing this compound, and what challenges arise during purification?

A plausible route involves:

  • Step 1: Coupling the guanidine precursor with a protected pentanoic acid derivative using carbodiimide-mediated amidation (e.g., HOBt/EDC).
  • Step 2: Deprotection of the Cbz group via catalytic hydrogenation. Challenges include controlling racemization at the (2S)-stereocenter and isolating intermediates due to the compound’s high polarity. Reverse-phase HPLC or ion-exchange chromatography is recommended for purification .

Q. How can spectroscopic methods (NMR, IR, MS) differentiate between tautomeric forms of the guanidine group?

  • NMR : 15N^{15}\text{N}-enriched samples reveal distinct chemical shifts for protonated vs. non-protonated guanidine nitrogens.
  • IR : Stretching frequencies of C=N (1600–1700 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) bonds indicate tautomeric equilibrium.
  • MS : High-resolution ESI-MS confirms molecular weight and fragmentation patterns consistent with tautomerization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s interaction with enzymatic targets?

Density Functional Theory (DFT) optimizes the geometry of the guanidine-enzyme complex, while molecular dynamics simulations (≥100 ns) assess binding stability. For example, the compound’s guanidine group may mimic arginine residues in enzyme active sites. COMSOL Multiphysics can model reaction kinetics under varying pH and temperature .

Q. What experimental design strategies optimize yield in multi-step synthesis while minimizing side reactions?

Use a full factorial design to evaluate factors:

  • Temperature (25–60°C)
  • Solvent polarity (DMF vs. THF)
  • Catalyst loading (0.1–1.0 eq) Statistical analysis (ANOVA) identifies significant variables. For example, lower temperatures reduce epimerization, while DMF improves solubility of intermediates .

Q. How can contradictory spectral data (e.g., conflicting 1H^{1}\text{H}1H-NMR integration ratios) be resolved?

Contradictions may arise from dynamic tautomerism or residual solvents. Solutions:

  • Variable-temperature NMR : Monitor peak coalescence/decoalescence to identify exchange processes.
  • DSC/TGA : Rule out hydrate/solvate formation affecting integration.
  • 2D NMR (COSY, NOESY) : Confirm connectivity and spatial proximity of protons .

Q. What role does the cyclohexanamine moiety play in modulating the compound’s pharmacokinetic properties?

The cyclohexane ring enhances lipophilicity (logP ~2.5), improving membrane permeability. However, it may reduce aqueous solubility, necessitating salt formation (e.g., hydrochloride). In vitro assays (Caco-2 permeability, microsomal stability) quantify these effects .

Methodological Considerations

  • Stereochemical Integrity : Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess during synthesis .
  • Stability Studies : Accelerated degradation studies (40°C/75% RH) identify susceptible functional groups (e.g., hydrolytic cleavage of the Cbz group) .
  • Data Validation : Cross-validate analytical results with orthogonal techniques (e.g., LC-MS vs. 13C^{13}\text{C}-NMR) to avoid artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.